molecular formula C15H17ClN4 B2720883 2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine CAS No. 1808549-95-2

2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine

Cat. No.: B2720883
CAS No.: 1808549-95-2
M. Wt: 288.78
InChI Key: FYLNJGVGBCCISJ-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine is a chemical compound that belongs to the class of pyrazines It features a pyrazine ring substituted with a chloro group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-(4-phenylpiperazin-1-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a phenylpiperazine moiety makes it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

2-chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-15-11-17-13(10-18-15)12-19-6-8-20(9-7-19)14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLNJGVGBCCISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(C=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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